(5aS,10bR)-2-(2,4,6-Trichlorophenyl)-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate
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Overview
Description
The compound is a derivative of triazole, a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms . Triazoles are versatile, biologically active compounds commonly used in various fields .
Molecular Structure Analysis
The molecular structure analysis would require more specific information about the compound, including its exact structure and substituents. Triazoles exhibit substantial isomerism, depending on the positioning of the nitrogen atoms within the ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Triazoles are known to react similar to azides due to the large number of nitrogen atoms .Scientific Research Applications
Synthesis and Chemical Properties
- The compound is related to triazolium salts and their derivatives, which are synthesized for various research applications. For instance, Struble and Bode (2011) discuss the synthesis of a N‐Mesityl Substituted Aminoindanol‐Derived Triazolium Salt, illustrating the chemical reactions and pathways involved in creating similar complex compounds (Struble & Bode, 2011).
Applications in Antimicrobial Studies
- Triazole derivatives, closely related to the compound , have been synthesized and assessed for their antimicrobial activities. Bektaş et al. (2007) synthesized new 1,2,4-Triazole Derivatives and evaluated them for antimicrobial activities, indicating the potential of these compounds in medicinal chemistry (Bektaş et al., 2007).
Synthesis of Novel Derivatives
- The synthesis of novel derivatives of triazolo and oxazin compounds, similar to the compound , is a significant area of research. Hassan (2006) discussed the novel synthesis of indeno[2',1': 5,6] pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines, showcasing the creation of new compounds with potentially unique properties (Hassan, 2006).
Bridgehead Nitrogen Heterocycles Synthesis
- The compound belongs to a class of chemicals known for bridgehead nitrogen heterocycles synthesis. Molina et al. (1983) prepared derivatives of bridgehead nitrogen heterocycles from pyrylium salts and amidrazones, which are structurally related to the compound in discussion (Molina et al., 1983).
Cycloaddition Reactions
- Compounds similar to (5aS,10bR)-2-(2,4,6-Trichlorophenyl)-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate are often synthesized using cycloaddition reactions. Aversa et al. (2009) investigated cycloaddition reactions of 2,3-Dihydro-1H-1,4-diazepines with nitrile oxides and imines, a method that could potentially be applicable in the synthesis of similar compounds (Aversa et al., 2009).
Mechanism of Action
Properties
IUPAC Name |
(1R,9S)-4-(2,4,6-trichlorophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl3N3O.BF4/c19-11-6-13(20)18(14(21)7-11)24-9-23-16(22-24)8-25-15-5-10-3-1-2-4-12(10)17(15)23;2-1(3,4)5/h1-4,6-7,9,15,17H,5,8H2;/q+1;-1/t15-,17+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INTVBWFSTLNIOF-KPVRICSOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1C2C(C3=CC=CC=C31)[N+]4=CN(N=C4CO2)C5=C(C=C(C=C5Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C1[C@H]2[C@@H](C3=CC=CC=C31)[N+]4=CN(N=C4CO2)C5=C(C=C(C=C5Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BCl3F4N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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